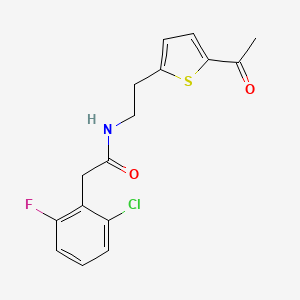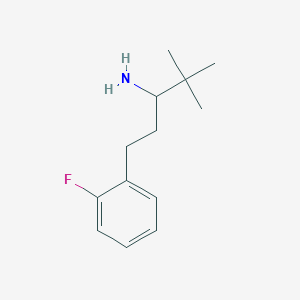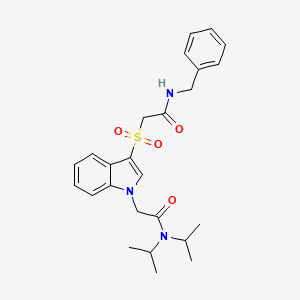![molecular formula C20H22ClN3O2 B2780092 2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide CAS No. 1787914-37-7](/img/structure/B2780092.png)
2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide is a complex organic compound that features a pyrrolopyridine moiety linked to a chlorophenoxy group via a propyl chain
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide typically involves multiple steps:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an amine.
Attachment of the Propyl Chain: The pyrrolopyridine core is then reacted with a propyl halide under basic conditions to introduce the propyl chain.
Coupling with Chlorophenoxy Group: The final step involves coupling the propyl-substituted pyrrolopyridine with 4-chlorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to improve efficiency.
Purification Techniques: Utilizing advanced purification methods such as chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-fluorophenoxy)-2-methylpropanamide
- N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-bromophenoxy)-2-methylpropanamide
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its fluorinated or brominated analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-20(2,26-17-8-6-16(21)7-9-17)19(25)23-12-4-13-24-14-10-15-5-3-11-22-18(15)24/h3,5-11,14H,4,12-13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILNOKNRUCMNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCN1C=CC2=C1N=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(3,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2780010.png)
![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2780011.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B2780012.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2780013.png)
![Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2780014.png)

![N-[(1-Hydroxycyclobutyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780017.png)

![{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine](/img/structure/B2780021.png)

![8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride](/img/structure/B2780025.png)


![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2780029.png)
